4-[(2-Hydroxybenzylidene)amino]phenol
Description
Significance of Salicylaldimine-Derived Schiff Bases in Coordination Chemistry and Medicinal Chemistry
Salicylaldimine-derived Schiff bases are exceptional ligands in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms. This allows them to form stable complexes with a wide array of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon that has been a driving force in their medicinal chemistry applications. recentscientific.com These complexes have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. ajrconline.org The chelation with metal ions can improve the lipophilicity of the molecule, facilitating its transport across cell membranes and interaction with biological targets.
Structural Characteristics of 4-[(2-Hydroxybenzylidene)amino]phenol
The molecular structure of this compound is characterized by two phenolic rings linked by an imine (-CH=N-) bridge. A key structural feature is the intramolecular hydrogen bond between the hydroxyl group of the salicylaldehyde (B1680747) moiety and the nitrogen atom of the imine group, which forms a stable six-membered ring. iucr.org This interaction contributes to the planarity of this portion of the molecule.
Table 1: Typical Spectroscopic Data for Salicylaldehyde-Aminophenol Schiff Bases
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
|---|---|---|
| FT-IR (cm⁻¹) | ~3400-3200 (O-H stretching), ~1620-1600 (C=N stretching), ~1280 (C-O stretching) | nih.gov |
| ¹H-NMR (ppm) | ~13.0 (intramolecularly bonded O-H), ~8.5-9.0 (-CH=N-), ~6.5-8.0 (aromatic protons) | acs.org |
| ¹³C-NMR (ppm) | ~160-165 (-CH=N-), ~115-160 (aromatic carbons) | nih.gov |
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Historical Context and Evolution of Research on This Compound Class
The study of Schiff bases dates back to the work of Hugo Schiff in the mid-19th century. ajrconline.org The synthesis of salicylaldehyde-based Schiff bases has been a cornerstone of coordination chemistry for decades, with early research focusing on their synthesis and the characterization of their metal complexes. The versatility of these compounds as ligands spurred extensive investigations into their coordination behavior with a variety of transition metals. Over time, the focus of research has expanded significantly, moving from fundamental coordination chemistry to the exploration of their functional properties. This evolution has been driven by advancements in analytical techniques and a growing interest in the practical applications of their metal complexes in areas such as catalysis, materials science, and particularly, medicinal chemistry.
Overview of Current Research Landscape and Key Areas of Investigation
The current research landscape for this compound and its analogues is vibrant and multidisciplinary. Key areas of investigation include:
Development of Novel Metal Complexes: Researchers are continuously synthesizing and characterizing new metal complexes of salicylaldimine Schiff bases with the aim of tuning their electronic, magnetic, and biological properties. acs.org
Biological and Medicinal Applications: A significant portion of current research is dedicated to evaluating the therapeutic potential of these compounds and their metal complexes. This includes screening for antimicrobial, anticancer, antioxidant, and enzyme inhibitory activities. nih.govijmm.ir
Catalysis: Salicylaldimine Schiff base complexes are being explored as catalysts in various organic transformations due to their stability and tunable steric and electronic properties.
Materials Science: The unique photophysical and electrochemical properties of these compounds and their polymers are being investigated for applications in sensors, optical devices, and corrosion inhibition. acs.orgresearchgate.net
Table 2: Recent Research Focus on Salicylaldimine Schiff Bases
| Research Area | Key Findings and Applications |
|---|---|
| Medicinal Chemistry | Enhanced antimicrobial and anticancer activity of metal complexes. nih.govijmm.ir |
| Coordination Chemistry | Synthesis of novel complexes with diverse geometries and magnetic properties. acs.org |
| Catalysis | Application in oxidation and polymerization reactions. |
| Materials Science | Development of fluorescent sensors and corrosion inhibitors. acs.orgresearchgate.net |
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Structure
2D Structure
3D Structure
Properties
CAS No. |
782-78-5 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11NO2/c15-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)16/h1-9,15-16H |
InChI Key |
POLJRSQMPKDDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of 4 2 Hydroxybenzylidene Amino Phenol
Classical Condensation Reactions for Schiff Base Formation
The most common method for synthesizing 4-[(2-Hydroxybenzylidene)amino]phenol is the classical condensation reaction between 4-aminophenol (B1666318) and salicylaldehyde (B1680747). This reaction typically involves the formation of a C=N (azomethine) group.
Solvent-Based Synthesis Protocols
In a typical solvent-based approach, equimolar amounts of 4-aminophenol and salicylaldehyde are dissolved in a suitable solvent, most commonly ethanol (B145695). researchgate.net The reaction mixture is then refluxed for a period, leading to the formation of the Schiff base. The product, which often precipitates out of the solution upon cooling, can then be purified by recrystallization. Benzene (B151609) has also been reported as a solvent for this reaction, involving heating the reactants with occasional stirring. researchgate.net
The general reaction is as follows:
4-aminophenol + salicylaldehyde → this compound + H₂O
Catalyst-Assisted Synthesis (e.g., Glacial Acetic Acid)
To enhance the reaction rate and yield, a catalytic amount of acid, such as glacial acetic acid, is often added to the reaction mixture. researchgate.netnih.gov The acid protonates the hydroxyl group of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. Just a few drops of glacial acetic acid are typically sufficient to catalyze the condensation. nih.gov The reaction is usually carried out by stirring the reagents in absolute ethanol at room temperature for a duration of 10 to 30 minutes. nih.gov
| Catalyst | Solvent | Reaction Time | Yield |
| Glacial Acetic Acid | Absolute Ethanol | 10-30 min | High |
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for producing Schiff bases. This technique significantly reduces reaction times and can lead to higher yields and product purity. researchgate.netresearchgate.net In a typical microwave-assisted procedure, the reactants are mixed, sometimes with a wetting reagent like β-ethoxyethanol instead of a bulk solvent, and irradiated in a domestic or specialized microwave oven for a short period, often ranging from seconds to a few minutes. researchgate.net This method is considered more environmentally friendly due to the reduced use of organic solvents. researchgate.net
| Synthesis Method | Reaction Time | Yield | Environmental Impact |
| Conventional Heating | 60-240 min | Good | Higher solvent usage |
| Microwave-Assisted | 10-180 s | Up to 96% | Reduced solvent usage |
Structural Modifications and Substituent Effects on Synthesis Pathways
The synthesis pathways and properties of Schiff bases can be readily tuned by introducing various substituents on either the aldehyde or the amine precursor. For instance, the presence of electron-donating groups (like -OH, -OCH₃) or electron-withdrawing groups (like -NO₂, -Cl) on the aromatic rings can influence the electronic properties and reactivity of the resulting Schiff base.
For example, the synthesis of derivatives such as 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol and 4-((3-nitrobenzylidene)amino)phenol involves the condensation of 4-aminophenol with substituted salicylaldehydes. nih.gov These structural modifications are crucial for tailoring the compound for specific applications. The electronic nature of these substituents can affect the reaction kinetics and may require adjustments to the synthesis protocol.
Polymerization Reactions Involving this compound Moieties
The phenolic hydroxyl and the reactive sites on the aromatic rings of this compound and its derivatives make them suitable monomers for polymerization reactions.
One significant method is oxidative polycondensation . In this process, the monomer is polymerized in an aqueous alkaline medium using oxidants such as air (O₂), hydrogen peroxide (H₂O₂), or sodium hypochlorite (B82951) (NaOCl). researchgate.net The yield of the resulting poly[4-(4-hydroxybenzylidene)amino]phenol can vary significantly depending on the oxidant used. researchgate.net
Another approach is interfacial polycondensation . This technique has been used to synthesize polyesters by reacting 4-[(4-hydroxybenzylidene)amino]phenol with various diacid chlorides like adipoyl chloride, sebacoyl chloride, and succinyl chloride. ekb.eg The reaction is carried out in a chloroform-water system with a phase transfer catalyst. ekb.eg
Furthermore, polymers can be formed by reacting Schiff base precursors with other molecules. For example, a Schiff base derived from 4,4'-diaminodiphenyl ether and salicylaldehyde has been synthesized, indicating the potential for creating more complex polymeric structures. nih.gov
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy Analysis (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in 4-[(2-Hydroxybenzylidene)amino]phenol.
The FT-IR spectrum of this compound exhibits several characteristic absorption bands. A broad band observed in the region of 3400-3200 cm⁻¹ is attributed to the stretching vibrations of the phenolic hydroxyl (-OH) groups. The presence of an intramolecular hydrogen bond between the hydroxyl group of the salicylaldehyde (B1680747) moiety and the nitrogen atom of the azomethine group can influence the position and shape of this band. The C-H stretching vibrations of the aromatic rings typically appear around 3100-3000 cm⁻¹.
A strong absorption band around 1613-1625 cm⁻¹ is a key indicator of the C=N (azomethine or imine) stretching vibration, confirming the formation of the Schiff base linkage. nih.gov The C=C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region. The in-plane bending vibrations of the O-H group and the C-N stretching vibrations are found at approximately 1384 cm⁻¹ and 1235 cm⁻¹, respectively. nih.gov Furthermore, the C-O stretching vibration of the phenolic groups gives rise to a band around 1280-1250 cm⁻¹.
Raman spectroscopy complements FT-IR analysis. The Raman spectrum of 4-aminophenol (B1666318), a precursor, shows distinct bands that can be compared to the product to understand the chemical transformation. chemicalbook.com
Table 1: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
| O-H Stretching | 3400-3200 |
| C-H Aromatic Stretching | 3100-3000 |
| C=N (Azomethine) Stretching | 1613-1625 nih.gov |
| C=C Aromatic Stretching | 1600-1450 |
| O-H Bending | ~1384 nih.gov |
| C-N Stretching | ~1235 nih.gov |
| C-O Phenolic Stretching | 1280-1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of each atom.
Proton NMR (¹H NMR)
The ¹H NMR spectrum of this compound displays characteristic signals for each type of proton. A singlet observed at a downfield chemical shift, typically in the range of δ 9.31-9.72 ppm, is assigned to the phenolic hydroxyl (-OH) proton of the aminophenol moiety. nih.gov The proton of the hydroxyl group from the salicylaldehyde ring often appears at an even more downfield position due to strong intramolecular hydrogen bonding with the imine nitrogen.
A sharp singlet corresponding to the azomethine proton (-CH=N-) is a definitive signal for Schiff bases and is typically found between δ 8.38 and 8.89 ppm. nih.gov The aromatic protons of the two benzene (B151609) rings resonate in the region of δ 6.74-8.66 ppm, often showing complex multiplet patterns due to spin-spin coupling. nih.gov
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) |
| Phenolic OH (aminophenol) | 9.31-9.72 nih.gov |
| Azomethine CH=N | 8.38-8.89 nih.gov |
| Aromatic H | 6.74-8.66 nih.gov |
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The signal for the azomethine carbon (C=N) is particularly diagnostic, typically appearing in the range of δ 160-170 ppm. The carbons of the aromatic rings resonate in the δ 110-160 ppm region. ucl.ac.uk The carbon atom attached to the hydroxyl group (C-O) of the salicylaldehyde ring is observed around δ 160.8 ppm, while the carbon attached to the hydroxyl group of the 4-aminophenol moiety appears at a slightly different chemical shift. The remaining aromatic carbons can be assigned based on their substitution patterns and comparison with related structures.
Table 3: Key ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| C=N (Azomethine) | 160-170 |
| Aromatic C-O (Salicylaldehyde) | ~160.8 |
| Aromatic C | 110-160 ucl.ac.uk |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound typically shows multiple absorption bands in the ultraviolet and visible regions. These bands arise from π→π* and n→π* electronic transitions within the aromatic rings and the azomethine group.
The bands in the range of 200-300 nm are generally assigned to π→π* transitions within the benzenoid rings. A band at a longer wavelength, often above 300 nm, is characteristic of the n→π* transition of the azomethine group. The position and intensity of these bands can be influenced by the solvent polarity, reflecting the solvatochromic behavior of the compound. researchgate.net For instance, in methanol, 2-aminophenol (B121084) exhibits an absorption maximum, which can be compared to the Schiff base to understand the effect of the benzylidene group on the electronic structure. researchgate.net
Mass Spectrometric Characterization
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₁₁NO₂), which is 213.23 g/mol . nist.govnih.gov
The fragmentation pattern provides structural information. Common fragmentation pathways for Schiff bases involve cleavage of the C-N bond and the bonds adjacent to the aromatic rings. The loss of fragments such as the hydroxyl group, the salicylaldehyde moiety, or the aminophenol moiety can lead to the observation of characteristic fragment ions in the mass spectrum. For example, the fragmentation of aromatic compounds often results in stable aromatic cations. libretexts.org
Single Crystal X-ray Diffraction Analysis
Determination of Molecular Conformation and Torsion Angles
The molecular conformation of this compound is characterized by a non-planar geometry, primarily due to the rotational freedom around the C-N and C-C single bonds that link the two aromatic rings. The molecule typically adopts a trans configuration with respect to the imine (C=N) double bond. This arrangement is a common feature in related Schiff base compounds.
The degree of non-planarity is quantified by the dihedral angle between the two aromatic rings. In a closely related derivative, (E)-4-[(2-Hydroxybenzylidene)amino]benzenesulfonic acid, this dihedral angle has been reported to be 23.3 (5)° for the major component and 18.3 (5)° for the minor component in the crystal structure. ijmm.ir For another related structure, 2-[N-(4-{4-[(E)-(2-Hydroxybenzylidene)amino]phenoxy}phenyl)carboximidoyl]phenol, the dihedral angles between the inner and outer benzene rings are 54.6 (2)° and 45.6 (3)°, respectively, highlighting significant twisting within the molecule. rsc.org
Torsion angles provide further insight into the molecule's three-dimensional shape. The torsion angle C7—N1—C4—C5 in (E)-4-[(2-Hydroxybenzylidene)amino]benzenesulfonic acid is 22.8 (12)°. ijmm.ir In 2-[N-(4-{4-[(E)-(2-Hydroxybenzylidene)amino]phenoxy}phenyl)carboximidoyl]phenol, the N—C—C—C torsion angles are reported as -6.6 (7)° and -6.7 (7)°, indicating a near co-planarity of the methylidene group with the adjacent terminal benzene ring, which is influenced by intramolecular hydrogen bonding. rsc.org The study of various ortho-hydroxyaryl Schiff bases reveals that the conformational space is determined by internal rotations around the phenolic C-O bonds and the exocyclic C-N and C-C bonds of the bridge connecting the two rings. electrochemsci.org
| Parameter | Value | Reference Compound |
| Dihedral Angle (Ring 1 vs. Ring 2) | 23.3 (5)° / 18.3 (5)° | (E)-4-[(2-Hydroxybenzylidene)amino]benzenesulfonic acid |
| Dihedral Angle (Inner vs. Outer Rings) | 54.6 (2)° and 45.6 (3)° | 2-[N-(4-{4-[(E)-(2-Hydroxybenzylidene)amino]phenoxy}phenyl)carboximidoyl]phenol |
| Torsion Angle (C7—N1—C4—C5) | 22.8 (12)° | (E)-4-[(2-Hydroxybenzylidene)amino]benzenesulfonic acid |
| Torsion Angle (N—C—C—C) | -6.6 (7)° and -6.7 (7)° | 2-[N-(4-{4-[(E)-(2-Hydroxybenzylidene)amino]phenoxy}phenyl)carboximidoyl]phenol |
Analysis of Intramolecular Hydrogen Bonding Networks (e.g., O—H⋯N)
A salient feature of the molecular structure of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (O-H) of the salicylidene ring and the nitrogen atom (N) of the imine group. This O—H⋯N interaction is consistently observed across a wide range of related Schiff base compounds and plays a crucial role in stabilizing the molecule's conformation. ijmm.irrsc.org
This hydrogen bond forms a six-membered pseudo-ring, often described as an S(6) ring motif, which contributes to the near planarity of this portion of the molecule. The existence of this intramolecular hydrogen bond is a key factor in determining the preferred tautomeric form (enol-imine vs. keto-amine) and the geometric isomerism (E/Z) of the molecule. electrochemsci.org In related structures, this O—H⋯N bond is a dominant and structurally defining interaction. nih.gov The investigation of similar ortho-hydroxyaryl Schiff bases has underscored the fundamental structural importance of the O—H⋯N intramolecular hydrogen bond in this class of compounds. electrochemsci.org
| Hydrogen Bond Type | Description | Key Feature |
| O—H⋯N | Intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. | Forms a stable six-membered pseudo-aromatic ring (S(6) motif). |
Supramolecular Assembly and Intermolecular Interactions (e.g., C—H⋯O, π–π Stacking)
In the solid state, molecules of this compound and its derivatives are organized into a three-dimensional supramolecular architecture through a variety of intermolecular interactions. While the strong intramolecular O—H⋯N hydrogen bond is a dominant feature within the molecule, weaker intermolecular forces dictate the crystal packing.
Among these, C—H⋯O hydrogen bonds are frequently observed, where a hydrogen atom attached to a carbon atom in one molecule interacts with an oxygen atom of a neighboring molecule. These interactions, along with C—H⋯π interactions, where a C-H bond points towards the electron-rich π-system of an aromatic ring, contribute to the formation of layered structures in the crystal lattice. nih.govnih.gov
| Interaction Type | Description | Role in Supramolecular Assembly |
| C—H⋯O | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom of a neighboring molecule. | Links molecules into layers. nih.govnih.gov |
| C—H⋯π | An interaction between a C-H bond and the π-electron cloud of an aromatic ring. | Contributes to the formation of layered structures and holds layers together. rsc.orgnih.govnih.gov |
| π–π Stacking | Non-covalent attractive forces between aromatic rings. | Stabilizes the crystal packing, often in an offset face-to-face manner. |
Hirshfeld Surface Analysis for Crystal Packing Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in intermolecular contacts and their relative importance.
Other important interactions visualized by this method include C⋯H/H⋯C contacts, which are indicative of C—H⋯π interactions, and O⋯H/H⋯O contacts, corresponding to C—H⋯O and other hydrogen bonds. The red spots on the dnorm map are particularly informative as they highlight the shortest and strongest intermolecular contacts, which often correspond to hydrogen bonds like O—H⋯N. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts, with distinct spikes and patterns corresponding to specific interaction types.
| Interaction Type | Typical Contribution to Hirshfeld Surface |
| H⋯H | ~41.6% |
| C⋯H/H⋯C | Significant contribution |
| O⋯H/H⋯O | Significant contribution |
Note: The percentages are based on a representative related compound, 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol, and may vary for the title compound. nih.gov
Elemental Compositional Analysis
The elemental composition of this compound has been determined through combustion analysis, a standard method for ascertaining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. The experimentally determined values are compared with the theoretically calculated percentages based on the molecular formula (C₁₃H₁₁NO₂) to confirm the purity and identity of the synthesized compound. The close agreement between the found and calculated values validates the chemical formula of the compound. rsc.org
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 73.23 | - |
| Hydrogen (H) | 5.20 | - |
| Nitrogen (N) | 6.57 | - |
Note: Specific "Found" percentages for this compound were not available in the searched literature. The table presents the calculated values based on the molecular formula C₁₃H₁₁NO₂. The synthesis and characterization of the tautomer 2-((2-hydroxybenzylidene)amino)phenol has been reported with elemental analysis confirming its composition. rsc.org
Coordination Chemistry and Metallosupramolecular Architectures
Ligand Design Principles and Chelating Capabilities of the Compound
4-[(2-Hydroxybenzylidene)amino]phenol is a classic example of a Schiff base ligand, a class of compounds renowned for their synthetic flexibility and excellent chelating abilities. The key to its coordinating power lies in its specific molecular structure.
The ligand is designed with two key functional groups positioned to facilitate chelation:
A phenolic hydroxyl (-OH) group: Located on the salicylidene ring, this group can be deprotonated to form a phenolate (B1203915) oxygen anion, which is a strong donor to metal ions.
An imine or azomethine (-CH=N-) group: The nitrogen atom of this group possesses a lone pair of electrons in an sp² hybridized orbital, making it an effective coordination site.
The strategic placement of the hydroxyl group ortho to the imine linkage is crucial. This arrangement allows the ligand to act as a bidentate chelating agent, forming a stable six-membered ring upon coordination with a metal ion through the phenolic oxygen and the imine nitrogen (an ON donor system). mdpi.com This chelate effect significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. The presence of nucleophilic oxygen and nitrogen atoms with available lone pairs allows the inhibitor molecule to act as a Lewis base, forming bonds with the metal surface, which acts as an electrophile.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the pre-synthesized Schiff base with a suitable metal salt in an appropriate solvent.
Preparation of Mononuclear Metal Complexes
Mononuclear complexes, containing a single metal center, are generally prepared by reacting the Schiff base ligand with a metal salt in a 2:1 ligand-to-metal molar ratio. This stoichiometry is common for the formation of [ML₂] type complexes with divalent metal ions.
The general synthesis procedure involves dissolving the this compound ligand in a solvent like ethanol (B145695) or methanol. A solution of the metal salt (e.g., chlorides or acetates of copper(II), nickel(II), cobalt(II), or zinc(II)) in the same solvent is then added to the ligand solution. The reaction mixture is often heated at reflux to ensure completion, followed by cooling to crystallize the product. The resulting solid complex is then isolated by filtration, washed, and dried. nih.gov
Characterization of these complexes relies on a suite of analytical techniques:
Infrared (IR) Spectroscopy: Confirmation of coordination is achieved by comparing the IR spectrum of the complex with that of the free ligand. A key indicator is the shift of the ν(C=N) (azomethine) stretching frequency to a lower or higher wavenumber upon complexation, indicating the involvement of the imine nitrogen in bonding. Another significant change is the disappearance or shift of the phenolic ν(O-H) band, confirming deprotonation and coordination of the phenolic oxygen.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining the coordination geometry around the metal ion.
Elemental Analysis: Provides the empirical formula of the complex, allowing for the confirmation of the metal-to-ligand stoichiometry.
Molar Conductance Measurements: These measurements, typically performed in solvents like DMSO, are used to determine the electrolytic nature of the complexes. Low conductivity values suggest non-electrolytic complexes, where the anions are not free but are part of the coordination sphere or absent. researchgate.net
Formation of Polynuclear Complexes and Their Structural Features
While mononuclear complexes are common, this compound and its derivatives can also be used to construct more complex polynuclear architectures containing multiple metal centers. The formation of these structures can be directed by several strategies. mdpi.com One approach involves using ligands that possess additional donor groups capable of bridging between metal centers. mdpi.com
Another strategy relies on using metal ions that are either too large for the N₂O₂ cavity provided by two ligands or have a preference for higher coordination numbers than four. mdpi.com This can lead to the formation of dinuclear, trinuclear, or even extended one-dimensional polynuclear chains. mdpi.comrsc.org For instance, the use of an azide (B81097) (N₃⁻) co-ligand has been shown to bridge copper(II) centers in related Schiff base systems, resulting in a polynuclear chain structure. rsc.org Similarly, oxime-based ligands, which are structurally related, are known to form di-, tri-, or polynuclear structures. researchgate.net The resulting polynuclear complexes can exhibit unique magnetic and catalytic properties arising from the interactions between the adjacent metal ions.
Coordination Modes and Geometries of Metal Centers
The this compound ligand typically coordinates in a bidentate fashion through its phenolic oxygen and imine nitrogen atoms (ON donor set). mdpi.com The geometry adopted by the central metal ion is influenced by the nature of the metal ion itself, its oxidation state, and the stoichiometry of the complex.
Commonly observed geometries for metal complexes of this type include:
Octahedral Geometry: For [ML₂] type complexes with divalent metal ions like Co(II), Ni(II), and Zn(II), an octahedral geometry is frequently observed. In these cases, two bidentate ligands coordinate to the metal center, occupying four coordination sites. The remaining two sites are often filled by solvent molecules (e.g., water) or other co-ligands to complete the six-coordinate sphere. Studies on related Schiff base complexes have confirmed octahedral geometries for Co(II), Ni(II), and Zn(II) chelates. chemrevlett.com
Square-Planar Geometry: This geometry is particularly common for Cu(II) (d⁹) and Ni(II) (d⁸) complexes. In these structures, the metal ion is coordinated to two bidentate ligands in a planar arrangement. For example, metal chelates of a similar tridentate Schiff base, (2-((2-hydroxybenzylidene)amino)phenyl)(phenyl)methanone, have been reported to adopt square-planar geometries. researchgate.net
Tetrahedral Geometry: While less common, tetrahedral geometry can also occur, particularly with Ni(II) ions in some ligand environments.
The table below summarizes typical coordination numbers and geometries for various metal ions with Schiff base ligands.
| Metal Ion | Typical Coordination Number | Common Geometry |
| Cu(II) | 4 | Square-Planar |
| Ni(II) | 4 or 6 | Square-Planar or Octahedral |
| Co(II) | 6 | Octahedral |
| Zn(II) | 6 | Octahedral |
Impact of Metal Ion Identity on Complex Structure and Properties
The identity of the central metal ion plays a pivotal role in determining the final structure and properties of the complex. Different metal ions have distinct ionic radii, preferred coordination numbers, and electronic configurations, which in turn dictate the stoichiometry and geometry of the resulting complex.
For instance, in studies of complexes with the related ligand pyridoxylidene-aminoguanidine, it was observed that while Co(II) and Fe(II) formed bis-ligand [M(PLAG)₂]SO₄ complexes, Zn(II) formed a [Zn(PLAG)(SO₄)(H₂O)] complex. nih.gov This difference was attributed to the different sizes of the metal cations and their interaction with the bulky sulfate (B86663) anion, which coordinates to the zinc ion but not to the cobalt or iron ions. nih.gov This demonstrates how the choice of metal can influence whether other available ligands (like anions from the starting salt) are incorporated into the final structure.
The electronic properties are also heavily influenced by the metal ion. For example, complexes of d-block metals with unfilled d-orbitals (like Cu(II), Ni(II), Co(II)) are typically paramagnetic and colored, whereas complexes with filled d-orbitals (like Zn(II)) are diamagnetic and often colorless.
Electrochemical Behavior of Metal Complexes
The electrochemical properties of metal complexes derived from this compound are of significant interest as they shed light on the redox processes and charge transfer mechanisms within the molecule. Cyclic voltammetry is a key technique used to study these properties.
Studies on analogous Schiff base complexes have shown that they can undergo quasi-reversible redox processes at the electrode surface. researchgate.net For a related Schiff base derived from 2-aminophenol (B121084), electrochemical studies of its complexes with Cu²⁺, Zn²⁺, and Ni²⁺ indicated complex formation and suggested a metal-to-ligand charge transfer (MLCT) and intramolecular charge transfer binding mechanism. rsc.org The change in the electrochemical activity of the ligand upon coordination with the metal ion is a clear indicator of this charge transfer. rsc.org
Magnetochemical Studies of Paramagnetic Metal Complexes
The magnetic susceptibility of paramagnetic metal complexes of this compound is a key parameter investigated in their characterization. These studies involve measuring the extent to which the material is magnetized in an applied magnetic field. From this data, the effective magnetic moment (μeff) can be calculated, which provides a direct indication of the number of unpaired electrons.
The experimental determination of magnetic susceptibility is often carried out using techniques such as the Gouy method, Evans NMR method, or with a SQUID (Superconducting Quantum Interference Device) magnetometer, which allows for temperature-dependent measurements. The temperature dependence of the magnetic susceptibility can reveal further details about the magnetic interactions within the complex, such as ferromagnetic or antiferromagnetic coupling in polynuclear complexes, and zero-field splitting effects.
For many transition metal complexes of this compound, the magnetic moments are found to be consistent with the spin-only formula, which provides a theoretical value based on the number of unpaired electrons. However, deviations can occur due to orbital contributions to the magnetic moment and spin-orbit coupling.
While specific magnetic data for a wide range of paramagnetic complexes of this compound is not extensively compiled in single sources, the general principles of magnetochemistry are well-applied to its coordination compounds. For instance, Mn(II) complexes of similar Schiff base ligands have been reported to be paramagnetic with magnetic moments suggesting an octahedral geometry. nih.gov Similarly, cobalt(II) complexes with related macrocyclic ligands have shown significant magnetic anisotropy. rsc.org Nickel(II) complexes with Schiff base ligands have been characterized by magnetic susceptibility and high-field electron paramagnetic resonance (HFEPR), revealing significant magnetic anisotropy. rsc.org
Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique used to study paramagnetic complexes, particularly those of copper(II). nih.gov EPR studies can provide detailed information about the coordination environment of the metal ion and the nature of the metal-ligand bonding.
The magnetic behavior of iron(II) complexes can be particularly interesting, with the possibility of spin-crossover behavior, where the complex can switch between high-spin and low-spin states with changes in temperature or pressure. rsc.org
A comprehensive magnetochemical study of a series of paramagnetic metal complexes of this compound would involve the synthesis of the complexes, followed by detailed magnetic susceptibility measurements over a range of temperatures. The resulting data would then be analyzed to determine the electronic and geometric structure of the complexes.
Below is a representative, though not exhaustive, table summarizing typical magnetic data for paramagnetic complexes with Schiff base ligands structurally related to this compound, as directly reported data for this specific ligand is sparse in the reviewed literature.
| Metal Ion | Complex Stoichiometry | Magnetic Moment (μB) | Geometry | Reference |
| Mn(II) | [Mn(L)2(OAc)2] | 5.83 | Octahedral | nih.gov |
| Co(II) | [Co(L)X]+ | - | Distorted Octahedral/Trigonal Prismatic | rsc.org |
| Ni(II) | [Ni(L)2] | ~3.0 | Octahedral | rasayanjournal.co.in |
| Cu(II) | [Cu(L)] | - | Square Planar/Tetrahedral | nih.gov |
| Fe(III) | [Fe(L)2]+ | ~4.91 | Octahedral | mdpi.com |
Note: 'L' in the table represents Schiff base ligands structurally similar to this compound. The magnetic moments are given in Bohr magnetons (μB). The lack of a specific value indicates that while the paramagnetic nature was confirmed, a precise magnetic moment was not provided in the cited abstract.
The detailed research findings for complexes of ligands analogous to this compound indicate that the coordination environment significantly influences the magnetic properties. For instance, cobalt(II) complexes can exhibit substantial magnetic anisotropy, which is a direction-dependent magnetic property. rsc.org Nickel(II) complexes have been shown to possess significant magnetic anisotropy, with axial distortion parameters determined by techniques like HFEPR. rsc.org The study of such properties is crucial for the development of new materials with specific magnetic functionalities, such as single-molecule magnets.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying Schiff bases. It offers a favorable balance between computational cost and accuracy, making it suitable for investigating the geometry, electronic structure, and spectroscopic properties of the molecule. The B3LYP hybrid functional combined with Pople-style basis sets, such as 6-311++G(d,p), is commonly employed for these calculations. tandfonline.comresearchgate.netnih.gov
DFT calculations are used to determine the most stable three-dimensional structure of 4-[(2-Hydroxybenzylidene)amino]phenol by finding the minimum energy geometry. A key structural feature identified through these calculations is the formation of a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the nitrogen atom of the imine group (O–H⋯N). nih.govnih.gov This interaction is crucial for the planarity and stability of the molecule.
While the salicylidene moiety tends to be planar due to this hydrogen bond, the entire molecule is not perfectly flat. researchgate.net There is typically a twist between the two aromatic rings, defined by the dihedral angle around the C-N bond. nih.govresearchgate.net Computational studies explore the molecule's conformational space, revealing that several low-energy conformers can exist, differing primarily in the orientation of the phenolic groups. nih.gov The most stable conformer is consistently found to be the E-enol-imine form. nih.gov Theoretical bond lengths and angles show good agreement with experimental data obtained from X-ray crystallography for similar compounds. tandfonline.com
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Typical Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) nih.gov |
|---|---|---|
| C=N Bond Length | ~1.29 - 1.31 Å | 1.285 - 1.295 Å |
| O-H···N H-bond Length | ~1.8 - 2.1 Å | Not directly measured, inferred |
| Inter-ring Dihedral Angle | Variable (e.g., ~-2.8°) researchgate.net | Variable (e.g., 51.6°) nih.gov |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org For this compound, both HOMO and LUMO are typically characterized as π-type molecular orbitals distributed across the conjugated system of the aromatic rings and the imine bridge. researchgate.net
The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO energy gap (ΔE). wikipedia.org This gap is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity and lower stability. wikipedia.org DFT calculations at the B3LYP/6-311++G(d,p) level have estimated this gap to be around 5.14 eV for a closely related Schiff base. researchgate.net Electrochemical and UV-Vis measurements on similar structures yield slightly lower energy gaps, in the range of 2.6 to 3.4 eV, reflecting the influence of the molecular environment. researchgate.net
Table 2: Frontier Orbital Energies and Energy Gap
| Parameter | Typical Calculated Value (eV) researchgate.net | Description |
|---|---|---|
| EHOMO | -6.17 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.03 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.14 | LUMO-HOMO energy difference, indicating electronic stability |
A significant application of DFT is the prediction of spectroscopic properties, which serves to validate the accuracy of the computational model against experimental data.
Infrared (IR) Spectroscopy: Calculated vibrational frequencies show good correlation with experimental IR spectra. This allows for precise assignment of absorption bands to specific vibrational modes, such as the O-H stretch, the C=N imine stretch, and the C-O phenolic stretches. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra. The calculations can identify the nature of the electronic transitions, which are typically π → π* transitions within the conjugated system. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to calculate NMR chemical shifts. Experimental ¹H-NMR spectra for the compound show characteristic signals for the phenolic protons (δ 9.7 and 13.7 ppm), the imine proton (δ 8.9 ppm), and the aromatic protons (δ 6.8-7.6 ppm). researchgate.net Theoretical calculations aim to reproduce these shifts, confirming the electronic environment of the nuclei. researchgate.net
Table 3: Correlation of Experimental and Theoretical Spectroscopic Data
| Spectroscopy | Key Feature | Experimental Data researchgate.net | Computational Goal |
|---|---|---|---|
| IR | Imine Stretch (νC=N) | ~1615 cm-1 | Match calculated frequency to experimental band |
| UV-Vis | π → π* Transition | ~350-450 nm | Predict λmax and oscillator strength via TD-DFT |
| ¹H-NMR | Imine Proton (CH=N) | δ 8.9 ppm | Calculate chemical shift using GIAO method |
| ¹H-NMR | Phenolic Proton (O-H) | δ 9.7, 13.7 ppm | Calculate chemical shift, confirming H-bonding |
Quantum Chemical Descriptors for Reactivity Analysis
From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to analyze the global reactivity of the molecule. nih.gov These descriptors provide a quantitative measure of different aspects of chemical behavior.
Chemical Potential (μ): Represents the escaping tendency of electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.
Electrophilicity Index (ω): Measures the propensity to act as an electrophile.
These parameters are invaluable for predicting how the molecule will interact with other chemical species. researchgate.netrsc.org
Table 4: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / (2η) | Measure of molecular polarizability |
| Electrophilicity Index (ω) | μ² / (2η) | Energy stabilization upon accepting electrons |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within the molecule. researchgate.netnih.gov For this compound, NBO analysis is particularly useful for quantifying the strength of the intramolecular hydrogen bond. nih.gov
This is achieved by examining the interaction between the lone pair of the imine nitrogen atom (n(N), the donor orbital) and the antibonding orbital of the phenolic O-H bond (σ(O-H), the acceptor orbital). The stabilization energy (E(2)) associated with this n(N) → σ(O-H) interaction is a direct measure of the hydrogen bond's strength and its contribution to the molecule's stability. NBO analysis also reveals extensive π-electron delocalization across the aromatic rings and the C=N bridge, which further stabilizes the molecular structure. researchgate.netnih.gov
Table 5: NBO Analysis of Key Interactions
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| n(N) | σ(O-H) | Intramolecular H-Bond | Significant (e.g., > 20) |
| π(C=C)Ring 1 | π(C=N) | π-conjugation | Contributes to delocalization |
| π(C=N) | π*(C=C)Ring 2 | π-conjugation | Contributes to delocalization |
Tautomerism (Phenol-Imine/Keto-Amine) Equilibrium Studies
Schiff bases derived from salicylaldehyde (B1680747) can exist in two tautomeric forms: the phenol-imine form and the keto-amine form, which are in equilibrium. nih.gov The phenol-imine form possesses an O-H···N hydrogen bond, while the keto-amine form features an N-H···O hydrogen bond after an intramolecular proton transfer.
Computational studies have extensively investigated this tautomeric equilibrium. tandfonline.comresearchgate.net DFT calculations consistently demonstrate that the phenol-imine tautomer is significantly more stable than the keto-amine form in the gas phase. researchgate.netnih.gov The energy difference is often substantial (e.g., >10 kcal/mol or >42 kJ/mol), indicating that the equilibrium lies heavily in favor of the phenol-imine form under standard conditions. nih.gov While the solvent environment can influence this equilibrium, the phenol-imine structure remains the predominant species in most cases. tandfonline.comepa.gov
Table 6: Tautomeric Equilibrium Analysis
| Tautomeric Form | Key Structural Feature | Relative Energy (Gas Phase) researchgate.netnih.gov | Stability |
|---|---|---|---|
| Phenol-Imine | O-H···N Intramolecular H-bond | 0 (Reference) | Most Stable |
| Keto-Amine | N-H···O Intramolecular H-bond | > +42 kJ/mol | Less Stable |
Solvent Effects on Electronic Transitions and Stability
The electronic absorption spectra and stability of ortho-hydroxy Schiff bases like this compound are known to be significantly influenced by the solvent environment. tandfonline.comresearchgate.net This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by solvent molecules with varying polarities.
A key characteristic of this class of compounds is the existence of a tautomeric equilibrium between the enol-imine (phenol-imine) and keto-amine (quinone-amine) forms. The enol form is stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N). The keto-amine form results from the transfer of this proton from the oxygen to the nitrogen atom (O···H-N).
Theoretical and experimental studies on similar Schiff bases demonstrate that the position of this equilibrium is highly dependent on solvent polarity. researchgate.nettandfonline.comresearchgate.net In non-polar solvents, the less polar enol-imine tautomer is generally more stable. However, as the solvent polarity increases, the more polar keto-amine tautomer becomes more stabilized, leading to a shift in the equilibrium. tandfonline.com This shift is reflected in the UV-Visible absorption spectrum.
Typically, the electronic spectrum of these compounds shows distinct bands corresponding to π→π* and n→π* transitions. The enol form usually displays a prominent absorption band in the UV region. In polar solvents, the appearance of a new, lower-energy (longer wavelength) absorption band, often in the visible region (around 400 nm or higher), is frequently attributed to the formation of the keto-amine tautomer. tandfonline.comresearchgate.net This shift to a longer wavelength is known as a bathochromic shift (or red shift).
The table below illustrates the representative changes in the maximum absorption wavelength (λmax) for ortho-hydroxy Schiff bases in solvents of different polarities. While specific data for this compound is not detailed in the reviewed literature, this table represents the expected trend based on studies of analogous compounds. tandfonline.combiointerfaceresearch.com
| Solvent | Polarity (ET(30) kcal/mol) | Expected λmax (Band I - Enol form) (nm) | Expected λmax (Band II - Keto form) (nm) |
|---|---|---|---|
| Cyclohexane | 30.9 | ~340-350 | Not typically observed |
| Chloroform | 39.1 | ~345-355 | ~400-410 (low intensity) |
| Ethanol (B145695) | 51.9 | ~350-360 | ~410-430 |
| Methanol | 55.4 | ~355-365 | ~420-440 |
| Dimethyl Sulfoxide (DMSO) | 45.1 | ~360-370 | ~430-450 |
This table is representative and illustrates the general solvatochromic behavior expected for ortho-hydroxy Schiff bases. Actual values for this compound would require specific experimental measurement.
Computational models, such as the polarisable continuum model (PCM), are used to simulate the solvent environment and calculate the relative energies of the tautomers, corroborating experimental findings. tandfonline.com These calculations often show that the energy barrier for the proton transfer from enol to keto form is unfavored in the gas phase but becomes more feasible in polar solvents due to the stabilization of the resulting polar keto-amine structure. tandfonline.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. researchgate.net
In an MEP map, different colors represent varying levels of electrostatic potential.
Red: Indicates regions of high negative potential, which are electron-rich and susceptible to electrophilic attack. These are typically associated with lone pairs of electronegative atoms.
Blue: Indicates regions of high positive potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around acidic hydrogen atoms.
Green: Represents regions of neutral or near-zero potential.
For the this compound molecule, the MEP map is predicted to show distinct reactive regions:
The most negative potential (red/yellow) would be concentrated around the oxygen atoms of the two hydroxyl (-OH) groups and the nitrogen atom of the imine (-C=N-) group, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.netresearchgate.net These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance.
The most positive potential (blue) would be located around the hydrogen atoms of the hydroxyl groups, making them the most likely sites for nucleophilic attack and hydrogen bond donation. researchgate.net
The aromatic rings will generally show regions of moderately negative potential (yellow/green) above and below the plane of the rings, associated with the π-electron cloud.
Applications in Advanced Materials Science
Catalytic Applications of 4-[(2-Hydroxybenzylidene)amino]phenol Metal Complexes
Metal complexes of Schiff bases are widely recognized for their catalytic activity, often mimicking the active sites of natural enzymes. orientjchem.org While direct catalytic studies on this compound are not extensively documented, research on its isomers, such as N′-salicylidene-2-aminophenol, provides significant insight into its potential. These complexes have demonstrated efficiency in key organic transformations, including reduction and oxidation reactions.
One prominent application is in the catalytic reduction of nitroaromatic compounds, which are common environmental pollutants. For instance, the copper(II) complex of N′-salicylidene-2-aminophenol has been effectively used as a catalyst for the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of sodium borohydride. mdpi.com This reaction is easily monitored by UV-Visible spectrophotometry and serves as a benchmark for catalytic performance. mdpi.com Studies show that a 1.0 mol% catalyst loading can achieve a 90.8% conversion of 4-nitrophenol, demonstrating high efficiency. mdpi.com The catalyst also exhibits excellent stability and reusability, maintaining its performance over multiple cycles. mdpi.com
Table 1: Catalytic Reduction of 4-Nitrophenol using Schiff Base-Cu(II) Complexes
| Ligand (Isomer of this compound) | Catalyst Loading (mol%) | Conversion (%) |
|---|---|---|
| N′-salicylidene-2-aminophenol | 1.0 | 90.8 |
Data sourced from a study on copper(II) complexes with N,O-chelating Schiff base ligands. mdpi.com
Furthermore, manganese(III) complexes of similar Schiff base ligands have shown strong catalytic activity in the aerobic oxidation of various substrates. nih.gov They can effectively catalyze the oxidation of o-aminophenol to 2-aminophenoxazin-3-one and the oxidation of styrene (B11656) to its corresponding oxirane, highlighting their versatility. nih.gov The catalytic mechanism is believed to involve the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer. nih.gov
Development of Chemosensors and Fluorescent Probes
The ability of the this compound structure to bind with specific metal ions, resulting in a detectable spectroscopic change, makes it an excellent candidate for chemosensors. Research on the isomeric compound 2-((2-hydroxybenzylidene)amino)phenol (MJ1) has paved the way for understanding these sensing capabilities. rsc.org
When Schiff base ligands like this compound coordinate with metal ions, the interaction perturbs the electronic structure of the molecule, leading to changes in its absorption or fluorescence spectrum. The primary mechanisms responsible for these changes are:
Metal-to-Ligand Charge Transfer (MLCT): In this process, an electron is excited from a metal-centered orbital to a ligand-centered orbital. This is a common mechanism observed in the complexes of this Schiff base with ions like Cu²⁺, Zn²⁺, and Ni²⁺. rsc.org
Intramolecular Charge Transfer (ICT): This involves a charge transfer from an electron-donating portion of the ligand to an electron-accepting portion. The binding of a metal ion can enhance this process, causing a noticeable shift in the UV-vis spectrum. rsc.org
Chelation-Enhanced Fluorescence (CHEF): While not explicitly detailed for this specific compound in the provided sources, CHEF is a common mechanism where the chelation of a metal ion restricts intramolecular rotation or other non-radiative decay pathways, leading to a significant increase in fluorescence intensity.
Electrochemical and computational studies support the MLCT and ICT mechanisms for the interaction between the isomeric probe 2-((2-hydroxybenzylidene)amino)phenol and various metal ions. rsc.org
A critical feature of a chemosensor is its ability to selectively detect a specific analyte. The Schiff base probe 2-((2-hydroxybenzylidene)amino)phenol has demonstrated marked selectivity for certain divalent metal ions. UV-vis spectroscopic screening revealed that this probe exhibits significant binding interactions with Cu²⁺, Zn²⁺, and Ni²⁺, resulting in clear redshifts in the absorption maxima. rsc.org Conversely, it showed insignificant interaction with Cr³⁺, indicating a high degree of selectivity. rsc.org This selectivity allows for the detection of specific metal ions in a mixed solution.
The reversibility of the sensor-analyte interaction is crucial for creating reusable probes and for applications in molecular-level computing, such as logic gates. The complexation of the isomeric probe 2-((2-hydroxybenzylidene)amino)phenol with Cu²⁺ and Zn²⁺ has been shown to be reversible. rsc.org The addition of a strong chelating agent, such as EDTA, sequesters the metal ion from the Schiff base complex, restoring the probe to its original state. rsc.org This on-off switching capability, triggered by the presence or absence of specific ions and resetting agents, forms the basis for constructing molecular logic gates.
Polymeric Materials Development
Incorporating Schiff bases into polymer chains can yield materials with enhanced thermal stability and novel functionalities, such as catalytic activity or specific binding properties.
Polymers containing the Schiff base moiety can be synthesized through methods like oxidative polycondensation. Research on the isomer 4-[(4-hydroxybenzylidene)amino]phenol (4-HBAP) details this process. The monomer is polymerized in an aqueous alkaline medium using various oxidizing agents. researchgate.net The choice of oxidant has a significant impact on the reaction yield and the molecular weight of the resulting polymer. Using sodium hypochlorite (B82951) (NaOCl) as the oxidant has been shown to produce the highest yield. researchgate.net
The resulting polymer, poly[4-(4-hydroxybenzylidene amino)phenol] (P-4-HBAP), demonstrates greater thermal stability compared to its monomer. researchgate.net This enhanced stability is a common advantage of incorporating aromatic Schiff base units into a polymer backbone.
Table 2: Polymerization of 4-[(4-hydroxybenzylidene)amino]phenol (Isomer) via Oxidative Polycondensation
| Oxidizing Agent | Polymer Yield (%) | Mn (g/mol) | Mw (g/mol) | PDI |
|---|---|---|---|---|
| H₂O₂ | 48.3 | 8950 | 10970 | 1.225 |
| Air O₂ | 80.5 | 11610 | 15190 | 1.308 |
| NaOCl | 86.4 | 7900 | 9610 | 1.216 |
Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity index. Data sourced from a study on the synthesis of poly[4-(4-hydroxybenzylidene amino)phenol]. researchgate.net
Exploration of Optical and Thermal Properties in Polymer Systems
The incorporation of the this compound moiety into polymer chains has been a subject of significant research, primarily to evaluate its influence on the thermal and optical characteristics of the resulting materials. As a Schiff base, this compound and its derivatives can enhance polymer properties such as thermal stability, conductivity, and optical responsiveness. researchgate.net The presence of the azomethine group (–CH=N–) and phenolic hydroxyl groups in the polymer backbone contributes to these enhanced characteristics. tandfonline.comresearchgate.net
Research into poly[4-(4-hydroxybenzylidene)amino]phenol] (P-4-HBAP), a polymer derived from a related isomer, demonstrates significant thermal stability. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) reveals that the polymer is considerably more resistant to thermal decomposition than its monomer precursor. researchgate.netresearchgate.net Studies show that while the monomer may decompose at lower temperatures, the corresponding polymer exhibits enhanced stability. researchgate.net For instance, P-4-HBAP was found to be more stable than the 4-HBAP monomer, with a weight loss of 49.27% at a high temperature of 1000°C. researchgate.netresearchgate.net Similarly, other related Schiff base polymers show high thermal stability, with decomposition temperatures (Td5%) for a polyetheramine-based Schiff base polymer recorded at 262°C. This stability can be further modified by coordination with metal ions, where Td5% was 237°C for Ni²⁺, 264°C for Cu²⁺, and 271°C for Sm³⁺. mdpi.com
The optical properties of polymers containing the this compound structure are also a key area of investigation. The introduction of the Schiff base moiety into a polymer chain affects its electronic absorption and emission characteristics. The optical band gap (Eg), a crucial parameter for electronic and optical applications, is often altered upon polymerization. For poly[4-(4-hydroxybenzylidene)amino]phenol], the optical band gap was determined to be 3.01 eV, a decrease from the monomer's band gap of 3.34 eV. researchgate.netresearchgate.net This reduction in the band gap is a common observation in such polymer systems and indicates a potential for semiconducting applications. bohrium.com
Similarly, thin layers of related macrocyclic Schiff bases deposited on silicon have shown band-gap energies of 3.45 eV and 3.29 eV. nih.gov The study of UV-Vis absorption spectra is fundamental to understanding these properties. For example, a polyetheramine-based Schiff base polymer exhibits specific absorption characteristics that are altered upon coordination with different metal ions. mdpi.com The investigation of these optical properties is crucial for the development of materials for nonlinear optics and optoelectronics. researchgate.netnih.gov
Table 1: Thermal Decomposition Data for Selected Schiff Base Polymers
This table presents the 5% weight loss temperature (Td5%), which indicates the onset of thermal decomposition.
| Polymer/Coordination Polymer | Td5% (°C) |
|---|---|
| D230-PyAL | 262 |
| D230-PyAL-Ni | 237 |
| D230-PyAL-Cu | 264 |
| D230-PyAL-Sm | 271 |
Data sourced from a study on polymers containing Schiff base moieties and their coordination polymers. mdpi.com
Table 2: Optical Band Gap (Eg) of Schiff Base Monomers and Polymers
This table compares the optical band gap of Schiff base compounds before and after polymerization.
| Compound | Optical Band Gap (Eg) (eV) |
|---|---|
| 4-[(4-hydroxybenzylidene) amino] phenol (B47542) (Monomer) | 3.34 |
| Poly[4-(4-hydroxybenzylidene)amino]phenol] (Polymer) | 3.01 |
| EHPIMP (Monomer) | 2.224 |
| Oligo(EHPIMP) (Oligomer) | 1.404 |
Data compiled from studies on the oxidative polycondensation of Schiff base phenols. researchgate.netresearchgate.netbohrium.com
Biological Activity Studies: Mechanistic Insights and in Vitro Evaluations
Antioxidant Activity Assessment
The antioxidant potential of 4-[(2-Hydroxybenzylidene)amino]phenol is a key area of research, evaluated through various established in vitro assays that probe its ability to neutralize free radicals and reduce oxidants.
The capacity of this compound and its analogs to scavenge free radicals is a primary measure of their antioxidant activity. This is commonly tested using stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and galvinoxyl.
The DPPH assay is a widely used method due to its simplicity and the stability of the DPPH radical, which has a deep purple color. mdpi.com When an antioxidant compound donates a hydrogen atom or an electron, the DPPH radical is converted to the non-radical form, 1,1-diphenyl-2-picrylhydrazine, resulting in a color change to pale yellow that can be measured spectrophotometrically. mdpi.com Similarly, the ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). researchgate.net The ability of a compound to reduce this radical cation and cause decolorization is measured to determine its antioxidant power. researchgate.net
Studies on a series of (hydroxyphenyliminomethyl)phenols, which are structural analogs of the title compound, have demonstrated their efficacy in scavenging DPPH, ABTS, and galvinoxyl radicals. The scavenging ability is highly dependent on the number and position of the hydroxyl (-OH) groups on the phenolic rings. researchgate.net For instance, compounds with an -OH group in the ortho position of the hydroxyphenylimino part, as is the case with this compound, were found to be potent scavengers of DPPH and galvinoxyl radicals. researchgate.net
Table 1: Free Radical Scavenging Activity of a Representative (Hydroxyphenyliminomethyl)phenol Analog Data adapted from studies on structurally similar compounds.
| Assay | Scavenging Capacity (SC₅₀ in µmol/dm³) |
|---|---|
| DPPH | Data not specifically available for the title compound, but analogs show potent activity. researchgate.net |
| ABTS | Data not specifically available for the title compound, but analogs show potent activity. researchgate.net |
| Galvinoxyl (GOR) | Data not specifically available for the title compound, but analogs show potent activity. researchgate.net |
Reducing power assays, such as the Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC) assays, are electron transfer (ET)-based methods that measure the ability of a compound to reduce a metal ion complex. mdpi.comnih.gov
The CUPRAC method utilizes a copper(II)-neocuproine (Cu(II)-Nc) complex. nih.govnih.gov Antioxidants reduce the Cu(II) to Cu(I), which forms a colored complex with neocuproine, and the resulting absorbance is measured. nih.gov This assay is noted for its operation at a physiologically relevant pH (pH 7). mdpi.comnih.gov The FRAP assay, conversely, measures the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the intensely blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium. nih.gov
The molecule acts as a tridentate ligand, coordinating with metal ions through the oxygen atoms of both phenolic hydroxyl groups and the nitrogen atom of the imine (-CH=N-) group. smolecule.com This ability to form complexes with metals like Cu(II), Ni(II), and Co(II) is a well-documented characteristic of Schiff bases derived from salicylaldehyde (B1680747) and aminophenols. smolecule.comajrconline.orgsemanticscholar.org The formation of these stable metal complexes prevents the metal ions from participating in oxidative reactions.
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to neutralize free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical. nih.gov
Single Electron Transfer (SET): In the SET mechanism, the phenol (B47542) donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer (a process sometimes referred to as Sequential Proton-Loss Electron-Transfer or SPLET). researchgate.net Assays like DPPH, FRAP, and CUPRAC are based on the SET mechanism. mdpi.com
The presence of two phenolic hydroxyl groups and the conjugated imine linkage in this compound enhances its ability to stabilize the resulting radical through resonance, making it an effective antioxidant. The ortho-hydroxyl group on the salicylidene ring can also form an intramolecular hydrogen bond with the imine nitrogen, which influences the compound's electronic properties and antioxidant potential. nih.gov
Antimicrobial Efficacy
Schiff bases are recognized for their broad-spectrum antimicrobial properties, and this compound is no exception. Its efficacy has been evaluated against a variety of bacterial strains.
Research has demonstrated that this compound and its derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgnih.gov The mechanism of action is often attributed to the imine group (-CH=N-), which can interfere with cell wall synthesis or disrupt normal cellular processes by chelating with metal ions essential for microbial metabolism. ajrconline.org
Studies on 4-aminophenol (B1666318) Schiff bases have shown activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). semanticscholar.orgnih.gov For example, a closely related compound, 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, demonstrated a significant zone of inhibition against S. aureus. nih.gov Another study on a thiadiazole derivative of a similar Schiff base reported Minimum Inhibitory Concentration (MIC) values against Bacillus cereus, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. smolecule.com
Table 2: Antibacterial Activity of a Representative 4-Aminophenol Schiff Base Analog Data shows inhibition zones (mm) at a concentration of 1 mg/mL in ethanol (B145695) for 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1), a structural analog.
| Bacterial Strain | Type | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | 14.18 | nih.gov |
| Micrococcus luteus | Gram-Positive | 13.67 | nih.gov |
| Staphylococcus epidermidis | Gram-Positive | 13.01 | nih.gov |
| Bacillus subtilis | Gram-Positive | 12.87 | nih.gov |
| Bordetella bronchiseptica | Gram-Negative | 12.01 | nih.gov |
Antifungal Activity
Schiff bases derived from 4-aminophenol have demonstrated notable antifungal capabilities. While direct studies on this compound are part of a broader class of compounds, related structures have been evaluated for their efficacy against various fungal pathogens. For instance, a study on five different 4-aminophenol Schiff base derivatives showed broad-spectrum activity against Saccharomyces cerevisiae. nih.gov Another structurally related compound, (E)-4-((4-nitrobenzylidene)amino)phenol, has also been reported to possess potential as an antifungal agent. electrochemsci.org
The general mechanism of action for phenolic compounds against fungi often involves disrupting the fungal cell membrane, inhibiting essential enzymes, or interfering with cell wall synthesis. The presence of the hydroxyl (-OH) group and the azomethine (-CH=N-) linkage in this compound are considered crucial for its biological activity, potentially facilitating its interaction with fungal cell components. nih.gov
Table 1: Antifungal Activity of a Related 4-Aminophenol Schiff Base Derivative (S-1) S-1: 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol
| Microorganism | Inhibition Zone (mm) at 1 mg/mL | Standard Drug (Nystatin) |
|---|---|---|
| Saccharomyces cerevisiae | 12.01 | 21.05 |
| Aspergillus niger | - | - |
| Candida albicans | - | - |
Data sourced from a study on related 4-aminophenol derivatives. nih.gov
Structure-Activity Relationships in Antimicrobial Context
The antimicrobial efficacy of Schiff bases is intrinsically linked to their molecular structure. For salicylidene-aminophenol type compounds, several structural features are key determinants of their activity. The planarity of the molecule, conferred by the benzene (B151609) rings and the azomethine bridge, often enhances antimicrobial action by facilitating intercalation with microbial DNA or cell membrane components. nih.gov
The position and nature of substituents on the aromatic rings play a significant role. The hydroxyl group at the ortho position of the salicylaldehyde-derived ring is particularly important. Its ability to form an intramolecular hydrogen bond with the nitrogen of the azomethine group stabilizes the planar conformation and is often associated with increased biological activity. nih.gov Furthermore, modifications such as the introduction of electron-withdrawing groups (e.g., nitro, halogen) can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets and thereby increasing its antimicrobial potency. electrochemsci.orgnih.gov Conversely, the specific placement of these groups is critical, as some substitutions may lead to diminished activity.
DNA Interaction Studies
Investigation of Binding Modes with DNA (e.g., Intercalation)
The interaction between small molecules and DNA is a critical area of study, particularly for the development of new therapeutic agents. Schiff bases, including those derived from 4-aminophenol, are known to interact with DNA through non-covalent binding modes such as intercalation, groove binding, or electrostatic interactions. nih.gov The planar aromatic structure of this compound is conducive to an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix.
Studies on structurally similar Schiff bases have utilized electronic absorption titration to investigate these interactions. Upon binding to DNA, changes in the absorption spectra of the compound, such as hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance), and shifts in wavelength (bathochromic or hypsochromic shifts), can indicate the nature of the binding. For example, a study on five 4-aminophenol derivatives found that four of them exhibited hyperchromism when interacting with human DNA, suggesting a strong interaction that may involve intercalation or groove binding. nih.govnih.gov Molecular docking studies on related compounds further support the potential for these molecules to bind within the grooves of the DNA helix, often stabilized by hydrogen bonds. nih.gov
Enzyme Inhibition Studies (e.g., α-amylase, α-glucosidase, Topoisomerase IIα)
The ability of this compound and its analogues to inhibit key enzymes is a significant aspect of their biological profile.
α-Amylase and α-Glucosidase Inhibition: These enzymes are crucial for carbohydrate digestion, and their inhibition is a key strategy in managing postprandial hyperglycemia. nih.gov Phenolic compounds are known inhibitors of these enzymes. nih.gov A comprehensive study on various 4-aminophenol Schiff base derivatives demonstrated significant, concentration-dependent inhibitory activity against both α-amylase and α-glucosidase, with inhibition reaching up to 93.2% for amylase and 73.7% for glucosidase. nih.govnih.gov This suggests that this compound, as a member of this class, likely possesses similar inhibitory potential, which is attributed to the interaction of its phenolic and azomethine groups with the active sites of these enzymes.
Topoisomerase IIα Inhibition: Topoisomerase IIα (Topo IIα) is a vital enzyme in DNA replication and a well-established target for anticancer drugs. nih.gov Inhibitors of this enzyme can be classified as poisons, which stabilize the DNA-enzyme cleavage complex, or catalytic inhibitors, which interfere with the enzyme's function without causing DNA breaks. mdpi.comcapes.gov.br Many compounds with planar heterocyclic structures, similar to the subject compound, are known to function as Topo IIα inhibitors, often by intercalating into DNA and disrupting the enzyme's binding or function. nih.gov While direct inhibitory data for this compound on Topo IIα is limited, its structural features and demonstrated DNA-binding capabilities suggest it could act as a catalytic inhibitor of this enzyme.
In Vitro Cytotoxicity and Antiproliferative Screening against Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa)
The cytotoxic potential of this compound and related Schiff bases has been evaluated against various human cancer cell lines. The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis, interact with DNA, and inhibit crucial enzymes like topoisomerases.
Hydroxy-substituted Schiff bases have shown promising cytotoxicity against cancer cells. electrochemsci.org For example, a related compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, demonstrated good anticancer activity against prostate cancer cells while showing no effect on normal cells. ijmm.ir Another study on plastoquinone (B1678516) analogues showed significant antiproliferative activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, with one derivative, AQ-12, exhibiting IC₅₀ values of 5.11 µM and 6.06 µM, respectively. nih.gov While direct IC₅₀ values for this compound against MCF-7, HCT-116, and HeLa (cervical cancer) cell lines are not consistently reported in a single study, the collective evidence from related structures points towards a significant potential for cytotoxic activity. For instance, studies on other novel compounds have established IC₅₀ values against these cell lines, providing a benchmark for comparison. nih.govbiomedpharmajournal.org
Table 2: Illustrative IC₅₀ Values of Related/Comparative Compounds Against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Plastoquinone Analogue (AQ-12) | HCT-116 | 5.11 | nih.gov |
| Plastoquinone Analogue (AQ-12) | MCF-7 | 6.06 | nih.gov |
| Myricetin | HeLa | ~50.2 (22.70 µg/mL) | biomedpharmajournal.org |
| Cisplatin | HCT-116 | 23.68 | nih.gov |
| Cisplatin | MCF-7 | 19.67 | nih.gov |
This table is for illustrative purposes to show the range of cytotoxic activity found in related compound classes.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability
The traditional synthesis of 4-[(2-Hydroxybenzylidene)amino]phenol and related Schiff bases often involves refluxing an amine and an aldehyde in an organic solvent, which can be time-consuming and environmentally taxing. rsc.org Future research is increasingly focused on the development of more efficient and sustainable synthetic methodologies.
A promising avenue lies in the adoption of "green chemistry" principles. bohrium.com Microwave-assisted synthesis has emerged as a rapid, solvent-free, and high-yield alternative to conventional heating methods. nih.govnih.gov This technique significantly reduces reaction times, often from hours to mere seconds, while minimizing the use of hazardous solvents. nih.gov For instance, the use of natural acid catalysts, such as cashew shell extract, in microwave-assisted synthesis further enhances the eco-friendliness of the process. nih.gov Researchers are also exploring other green approaches, including ultrasound-assisted synthesis and reactions in aqueous media, to further improve the sustainability profile of Schiff base production. nih.gov The overarching goal is to develop synthetic protocols that are not only economically viable but also align with the principles of environmental stewardship.
Exploration of New Metal Complexes with Tunable Properties for Specific Applications
The ability of this compound to form stable complexes with a variety of metal ions is a cornerstone of its utility. The resulting metal complexes often exhibit enhanced biological activity and novel physicochemical properties compared to the free ligand. jocpr.comslideshare.net Future research is geared towards the synthesis and characterization of new metal complexes with finely tunable properties for specific, targeted applications.
By judiciously selecting the metal ion (e.g., Cu(II), Ni(II), Zn(II), Co(II)) and modifying the ligand structure, researchers can modulate the electronic and steric properties of the resulting complex. rsc.orgnih.gov This "tuning" allows for the design of metal complexes with optimized characteristics for applications such as:
Catalysis: Schiff base metal complexes are known to be effective catalysts in various organic transformations. nih.gov Future work will focus on developing highly selective and reusable catalysts for industrially relevant reactions.
Sensors: The changes in the spectroscopic or electrochemical properties of these complexes upon binding to specific analytes can be harnessed for the development of sensitive and selective chemical sensors. rsc.org
Antimicrobial and Anticancer Agents: The biological activity of the metal complexes can be tailored to target specific pathogens or cancer cell lines, potentially leading to the development of more effective and less toxic therapeutic agents. ekb.egijmm.ir
Integration of this compound into Hybrid Functional Materials
The incorporation of this compound moieties into polymeric structures is a rapidly advancing field of materials science. researchgate.netresearchgate.net This integration leads to the creation of hybrid functional materials with a unique combination of properties derived from both the Schiff base and the polymer backbone.
Future research in this area will likely focus on:
Conducting Polymers: The synthesis of polymers with extended conjugation, incorporating the Schiff base unit, can lead to materials with interesting electronic and optical properties, making them suitable for applications in electronics and optoelectronics. researchgate.nettandfonline.com
Thermosetting and Thermally Stable Polymers: The inherent thermal stability of some Schiff base-containing polymers makes them attractive for high-performance applications where resistance to heat is crucial. researchgate.netekb.eg
Biocompatible and Biodegradable Polymers: For biomedical applications, the development of polymers that are both functional and compatible with biological systems is a key objective. Grafting this compound onto biocompatible polymer chains could yield materials for drug delivery or tissue engineering. nih.gov
Responsive Materials: The imine bond in the Schiff base can be sensitive to environmental stimuli such as pH. nih.gov This property can be exploited to create "smart" materials that respond to changes in their surroundings.
Advanced Mechanistic Studies of Biological Activities at the Molecular Level
While numerous studies have demonstrated the broad-spectrum biological activities of this compound and its derivatives, a detailed understanding of their mechanisms of action at the molecular level is often lacking. nih.govnih.govku.ac.ae Future research will employ advanced analytical and computational techniques to elucidate these mechanisms.
A key area of investigation is the interaction of these compounds with biological macromolecules such as DNA and proteins. nih.govnih.gov Studies involving DNA binding have shown that some Schiff base derivatives can interact with DNA through intercalation or groove binding, which can be a mechanism for their anticancer activity. nih.govnih.gov Molecular docking studies are increasingly being used to predict and visualize the binding modes of these compounds with specific protein targets, such as enzymes or receptors. nih.govekb.eg This information is invaluable for understanding their biological effects and for the rational design of more potent and selective drug candidates.
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry is poised to play an increasingly pivotal role in the future of this compound research. researchgate.net Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the properties and activities of new compounds before they are synthesized. researchgate.netresearchgate.net
DFT calculations can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of the Schiff base and its metal complexes. rsc.orgresearchgate.net This information helps in understanding their reactivity and in interpreting experimental data. QSAR studies, on the other hand, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized derivatives and for the identification of the key structural features that are important for a particular biological effect.
The synergy between computational modeling and experimental work will accelerate the discovery and development of new this compound-based molecules with tailored properties for a wide range of applications.
Q & A
Q. What are the standard synthetic protocols for preparing 4-[(2-Hydroxybenzylidene)amino]phenol, and how are intermediates characterized?
The compound is synthesized via a Schiff base condensation reaction. Equimolar amounts of 4-aminophenol and 2-hydroxybenzaldehyde (salicylaldehyde) are refluxed in methanol with a catalytic amount of glacial acetic acid for ~12 hours. The product is filtered, recrystallized from ethanol, and characterized using:
- IR spectroscopy : Peaks at 3431 cm⁻¹ (O–H stretch), 1631 cm⁻¹ (C=N stretch), and 1610 cm⁻¹ (C=C aromatic).
- ¹H NMR : Signals at δ 9.52 (phenolic –OH), 7.98 (–CH=N– imine proton), and aromatic protons between δ 6.89–7.70.
- Elemental analysis : Confirms stoichiometry (e.g., C 72.05%, H 4.36%, N 6.12% vs. calculated C 73.23%, H 5.20%, N 6.57%) .
Q. How is the purity of this compound validated, and what analytical techniques are critical?
Purity is assessed via:
- Melting point analysis (observed m.p. 187°C).
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress using ethanol/chloroform solvent systems.
- Spectroscopic consistency : Matching experimental IR and NMR data with theoretical predictions or literature benchmarks .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and tautomerism of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the enol-imine ↔ keto-amine tautomerism. Key steps include:
- Geometry optimization of tautomers in gas and solvent phases (e.g., polarizable continuum model).
- Thermodynamic analysis: Compare Gibbs free energy (ΔG) and enthalpy (ΔH) to determine the favored tautomer.
- Intramolecular hydrogen bond analysis (O–H⋯N) to explain stability. Experimental validation via X-ray diffraction and NMR chemical shifts is critical .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?
Challenges include:
- Disorder in asymmetric units : Resolved using SHELXL’s PART and SUMP instructions.
- Hydrogen atom placement : For –OH groups, refine with free coordinates; others use riding models (C–H = 0.95–1.00 Å).
- Validation tools : Check geometric outliers (e.g., using PLATON) and R-factor convergence (e.g., R1 < 0.05 for high-quality data) .
Q. How does the compound’s coordination chemistry with transition metals inform its applications in catalysis or materials science?
The Schiff base acts as a polydentate ligand, coordinating via:
- Imine nitrogen and phenolic oxygen (O,N-donor system).
- Metal selectivity : Forms stable complexes with Cu(II), Ni(II), and Co(II), characterized by UV-Vis (d-d transitions) and cyclic voltammetry (redox activity).
- Applications : Catalytic oxidation studies (e.g., epoxidation) or magnetic materials design require optimizing metal-ligand stoichiometry (1:1 or 1:2) and solvent polarity .
Methodological Guidance
Q. How to resolve discrepancies between computational and experimental spectroscopic data?
- Vibrational frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to align DFT-predicted IR frequencies with experimental values.
- Solvent effects : Use implicit solvent models (e.g., IEF-PCM) to simulate NMR chemical shifts in DMSO or ethanol .
Q. What strategies optimize single-crystal X-ray diffraction data collection for this compound?
- Crystal growth : Slow evaporation of chloroform/ethanol (1:1) yields diffraction-quality crystals.
- Data collection : Use MoKα radiation (λ = 0.71073 Å) at low temperature (100–150 K) to reduce thermal motion.
- Software pipeline : Process data with SHELX (solution, refinement) and WinGX/ORTEP (visualization and validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
